molecular formula C21H21N3O4S3 B2797979 (Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 613225-66-4

(Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No. B2797979
CAS RN: 613225-66-4
M. Wt: 475.6
InChI Key: KJCSKXGTWLXBTG-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C21H21N3O4S3 and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A notable application of compounds similar to (Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is in the field of anticancer research. Studies have found that certain 4-thiazolidinones with benzothiazole moieties exhibit significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Similarly, novel quinuclidinone derivatives, a related class of compounds, have shown potential as anti-cancer agents (Soni et al., 2015). Additionally, certain thiazolidinone derivatives have demonstrated antiproliferative effects on human leukemic cells (Kumar et al., 2014).

Antimicrobial Activity

Compounds in this category also exhibit antimicrobial properties. One study reported that certain thiazolidinone derivatives had better antibacterial potency than ampicillin against various bacteria and showed significant antifungal activity (Horishny et al., 2022). This highlights the potential of these compounds in developing new antimicrobial treatments.

Aldose Reductase Inhibition

Another important application is the inhibition of aldose reductase, an enzyme implicated in diabetic complications. For instance, certain oxothiazolidine derivatives have been identified as potent inhibitors of aldose reductase, suggesting their utility in managing long-term diabetic complications (Saeed et al., 2014).

properties

IUPAC Name

methyl 4-[(Z)-[4-oxo-3-[6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S3/c1-28-19(27)15-8-6-14(7-9-15)13-16-18(26)24(21(29)31-16)11-4-2-3-5-17(25)23-20-22-10-12-30-20/h6-10,12-13H,2-5,11H2,1H3,(H,22,23,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCSKXGTWLXBTG-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate

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